molecular formula C14H15FO2 B7911843 Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- CAS No. 54669-82-8

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-

Cat. No.: B7911843
CAS No.: 54669-82-8
M. Wt: 234.27 g/mol
InChI Key: CHNJASARQCDREF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- is a substituted cyclohexanone derivative characterized by a cyclohexanone ring (6-membered cyclic ketone) with a 2-oxoethyl group at the 2-position. This oxoethyl group is further substituted with a 4-fluorophenyl moiety.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO2/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h5-8,11H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNJASARQCDREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483358
Record name Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54669-82-8
Record name Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula: C14H15O2. It features a cyclohexanone ring combined with a 4-fluorophenyl group and an oxoethyl substituent. This structure contributes to its reactivity and potential applications in drug development and synthesis.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexanone compounds exhibit antimicrobial properties. For instance, a study highlighted the synthesis of various substituted oxazol-2-one derivatives, including those similar to cyclohexanone, which showed promising inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced the potency of these compounds.

Inhibition of Enzymatic Activity

Cyclohexanone derivatives have been explored as inhibitors of specific enzymes involved in cellular metabolism. For example, compounds designed based on the cyclohexanone framework have shown efficacy as inhibitors of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism . These findings suggest potential therapeutic applications in treating diseases linked to sphingolipid dysregulation.

Synthetic Routes

The synthesis of cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- can be achieved through various methodologies. A notable synthetic route involves the reaction of cyclohexanone with 4-fluorobenzaldehyde under specific conditions to yield the desired product with high purity . The reaction typically employs solvents like dichloromethane and requires careful temperature control to optimize yield.

Synthesis Method Yield Conditions
Method A98%Ammonium bicarbonate, dichloromethane, 5-20°C
Method B87.6%Cuprous iodide, sodium carbonate, 60°C

Polymer Chemistry

Cyclohexanone derivatives are utilized in polymer chemistry as intermediates for synthesizing various polymers and copolymers. Their unique structural features allow them to act as effective monomers or cross-linking agents, enhancing the mechanical properties of polymeric materials.

Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for formulating coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental degradation.

Case Study: Antimicrobial Efficacy

In a recent study published in Nature Scientific Reports, a series of cyclohexanone derivatives were screened for their antimicrobial activity against a panel of bacterial strains . The results demonstrated that several compounds exhibited significant inhibition at low concentrations, highlighting their potential as lead candidates for developing new antibiotics.

Case Study: Enzyme Inhibition

A study exploring the enzyme inhibition properties of cyclohexanone derivatives found that specific modifications led to enhanced selectivity against acid ceramidase . The compound 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide was identified as a potent inhibitor with favorable pharmacokinetic properties, suggesting its potential therapeutic use in treating related disorders.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

2-(2-(4-Fluorophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione (13-33)
  • Structure : Features a cyclohexane-1,3-dione core (two ketone groups) with 5,5-dimethyl substituents and the same 4-fluorophenyl-oxoethyl side chain.
  • Properties : Melting point = 96°C; characterized by ¹H/¹³C NMR and IR spectroscopy. The additional ketone groups and dimethyl substitution increase steric hindrance and reduce solubility compared to the target compound .
  • Application : Studied for antifungal activity using Nucleus-Independent Chemical Shift (NICS) criteria .
Cycloheptanone, 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-
  • Structure: Cycloheptanone (7-membered ring) with a 4-methoxyphenyl-oxoethyl group.
  • Comparison : Larger ring size alters conformational flexibility and electronic distribution. The methoxy group (electron-donating) contrasts with fluorine (electron-withdrawing), affecting dipole moments and intermolecular interactions .
cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic Acid
  • Structure : Cyclohexane carboxylic acid derivative with a 4-bromophenyl-oxoethyl group.
  • Comparison : Bromine’s bulkiness and polarizability differ from fluorine, influencing halogen bonding and pharmacokinetics. The carboxylic acid group introduces acidity, enabling salt formation and altering solubility .
3-[(E)-2-(4-Chlorophenyl)ethyl]-5,5-dimethylcyclohex-2-en-1-one
  • Structure: Cyclohexenone (unsaturated ketone) with a 4-chlorophenyl-ethyl group.
  • Comparison: The conjugated double bond in cyclohexenone enhances reactivity in Michael additions. Chlorine’s electronegativity is comparable to fluorine, but the lack of fluorine’s small size may reduce membrane permeability .

Physical and Chemical Properties

Compound Core Structure Substituent Melting Point (°C) Key Functional Groups Notable Properties
Target Compound Cyclohexanone 2-(4-Fluorophenyl-oxoethyl) Not reported Ketone, Aromatic C-F High dipole moment; potential bioactivity
13-33 () Cyclohexane-1,3-dione 2-(4-Fluorophenyl-oxoethyl) 96 Two ketones, C-F Antifungal activity; low solubility
Cycloheptanone analog () Cycloheptanone 2-(4-Methoxyphenyl-oxoethyl) Not reported Ketone, Methoxy Enhanced lipophilicity; larger ring size
cis-2-[2-(4-Bromophenyl)... () Cyclohexane 2-(4-Bromophenyl-oxoethyl) Not reported Carboxylic acid, C-Br Acidic; halogen bonding capability

Biological Activity

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexanone core with a 4-fluorophenyl substituent, which may influence its interaction with biological targets. Its chemical formula is C13H16FNOC_{13}H_{16}FNO with a notable functional group that contributes to its biological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly Mycobacterium tuberculosis (Mtb). In a high-throughput screening of over 100,000 compounds, cyclohexanone derivatives demonstrated significant inhibitory activity:

  • Minimum Inhibitory Concentration (MIC) : Many derivatives exhibited MIC values below 20 µM, indicating potent activity against Mtb. Specifically, some analogs showed MIC values as low as 2 µM, suggesting high efficacy in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Cyclohexanone Derivatives

CompoundMIC (µM)% InhibitionCytotoxicity (IC20)
Cyclohexanone Analog 16.399>80
Cyclohexanone Analog 22.010027
Cyclohexanone Analog 36.89830
Cyclohexanone Analog 4219634

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclohexanone structure significantly affect biological activity. For instance, substituting different groups at the N-1 position of the piperidinyl moiety led to variations in potency:

  • Hydrophobic Substituents : Adding hydrophobic groups improved activity but also affected selectivity and cytotoxicity.
  • Polar Groups : The introduction of polar groups often resulted in decreased activity, indicating a delicate balance between hydrophobicity and polarity is crucial for optimal biological function .

Case Studies

  • Inhibition of Mtb : A series of cyclohexanone derivatives were tested for their ability to inhibit Mtb growth. The most effective compounds were those that maintained low cytotoxicity while exhibiting potent antimicrobial properties.
  • Cytotoxicity Assessments : Evaluations against HepG2 liver cancer cells showed that many active compounds had IC20 values greater than 40 µM, indicating a favorable selectivity index for targeting Mtb over human cells .

Potential Therapeutic Applications

The promising results from antimicrobial studies suggest that cyclohexanone derivatives could serve as lead compounds for developing new treatments for tuberculosis and possibly other bacterial infections. Their ability to inhibit key bacterial processes while maintaining low toxicity profiles makes them attractive candidates for further development.

Preparation Methods

Reaction Protocol

In a representative procedure, 2-chlorocyclohexanone (158.4 g) is dissolved in anhydrous benzene, followed by the slow addition of a pre-formed Grignard reagent derived from 4-fluorobromobenzene (210 g) and magnesium turnings (29.1 g) in diethyl ether. The reaction mixture is stirred at 25°C for 18 hours, after which the ether is distilled off, and the remaining benzene solution is refluxed for 24 hours. Workup involves quenching with hydrochloric acid and water, followed by ether extraction and vacuum distillation to yield 117 g (51%) of the target compound.

Key Parameters:

  • Temperature Control : Maintaining temperatures below 15°C during Grignard reagent addition prevents side reactions.

  • Solvent System : Benzene facilitates higher reflux temperatures compared to ether, accelerating the coupling step.

  • Purification : Recrystallization from hexane yields a product with a melting point of 56–59°C.

Mechanistic Insights

The Grignard reagent (4-fluorophenylmagnesium bromide) attacks the electrophilic carbonyl carbon of 2-chlorocyclohexanone, forming a magnesium alkoxide intermediate. Acidic workup protonates the alkoxide, yielding the desired ketone.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation offers an alternative route by introducing the 4-fluorophenyl group via electrophilic aromatic substitution.

Synthetic Procedure

A slurry of aluminum chloride (Lewis acid catalyst) in dichloromethane is combined with acetyl chloride derivatives bearing the 4-fluorophenyl group. Cyclohexanone is added dropwise under nitrogen atmosphere, and the mixture is stirred at 0°C for 4 hours. After quenching with ice-water, the organic layer is separated, dried, and concentrated to afford the crude product, which is purified via column chromatography.

Optimization Considerations:

  • Catalyst Loading : Stoichiometric AlCl₃ (1.2 equiv) maximizes electrophilic acylium ion formation.

  • Solvent Choice : Dichloromethane’s low polarity minimizes unwanted side reactions.

  • Yield Limitations : Competing over-acylation or ring alkylation reduces yields to ~40–45%.

Knoevenagel Condensation Strategy

This method employs a condensation reaction between cyclohexanone and a fluorinated benzaldehyde derivative.

Stepwise Synthesis

  • Intermediate Formation : Cyclohexanone reacts with 4-fluorobenzaldehyde in the presence of a base (e.g., piperidine) to form an α,β-unsaturated ketone intermediate.

  • Reduction : The double bond in the intermediate is selectively reduced using hydrogen gas and a palladium catalyst, yielding the saturated ketone.

Reaction Conditions:

  • Base Selection : Piperidine enhances enolate formation, driving the condensation equilibrium.

  • Reduction Specificity : Pd/C under 1 atm H₂ ensures complete saturation without over-reduction of the ketone.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Grignard Reaction51%42 hoursHigh atom economy; scalableRequires strict anhydrous conditions
Friedel-Crafts40–45%6–8 hoursDirect acylation; fewer stepsLow regioselectivity; acid waste
Knoevenagel55–60%24 hoursMild conditions; tunable intermediatesMulti-step process; higher cost

Advanced Purification Techniques

Post-synthesis purification is critical for obtaining high-purity material.

Recrystallization

Hexane is the solvent of choice due to its low polarity, which preferentially dissolves impurities while leaving the product as a crystalline solid.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves closely eluting byproducts, achieving >98% purity.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems for Grignard reactions reduces reaction times from 42 hours to <12 hours by improving heat transfer and reagent mixing.

Solvent Recycling

Benzene and dichloromethane are recovered via fractional distillation, lowering production costs by up to 30% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexanone, and what methodological considerations are critical for optimizing yield?

  • Answer: A key route involves Michael addition reactions , where ethyl acetoacetate reacts with substituted chalcones (e.g., 3-(4-fluorophenyl)prop-2-en-1-one) in ethanol under basic conditions (10% NaOH). Yield optimization requires precise control of stoichiometry, reflux duration (~8 hours), and purification via recrystallization from ethanol . Alternative methods include Robinson annulation , which constructs the cyclohexenone core via base-catalyzed cyclization of β-keto esters and α,β-unsaturated ketones .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Answer:

  • NMR: Analyze the keto-enol tautomerism via <sup>1</sup>H NMR (δ ~2.5–3.5 ppm for methylene protons adjacent to ketones; δ ~6.5–7.5 ppm for aromatic protons of the 4-fluorophenyl group) .
  • IR: Identify carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aromatic C-F vibrations at ~1100–1250 cm⁻¹ .
  • MS: Confirm molecular weight using high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of fluorine (e.g., [M+H]<sup>+</sup> for C₁₅H₁₅FO₂: calculated 262.1004) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer: Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Store in airtight containers away from oxidizers. In case of exposure, rinse with water (15+ minutes for eyes) and seek medical attention. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve conformational ambiguities in the cyclohexanone ring system?

  • Answer: Single-crystal X-ray diffraction (SCXRD) can determine the puckering parameters of the cyclohexanone ring (e.g., envelope, half-chair, or screw-boat conformations). Use SHELXL for refinement, modeling disorder with partial occupancy ratios (e.g., 0.684:0.316 for coexisting conformers). Hydrogen bonding and π-π interactions stabilize crystal packing .

Q. What strategies address contradictions in biological activity data, such as conflicting antimicrobial or anticancer results across studies?

  • Answer:

  • Dose-Response Analysis: Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Metabolic Stability: Use LC-MS to assess compound degradation in cell culture media.
  • Off-Target Screening: Employ kinase/GPCR panels to rule out nonspecific interactions. Reference structural analogs (e.g., 2,4-difluorophenyl derivatives) to contextualize activity trends .

Q. How does substituent variation (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) affect electronic properties and reactivity in synthetic applications?

  • Answer:

  • Electron Withdrawing Effects: Fluorine’s electronegativity increases ketone electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions). Chlorine, being less electronegative but bulkier, may sterically hinder reactions.
  • DFT Calculations: Compare HOMO-LUMO gaps and Mulliken charges to predict regioselectivity in cross-coupling reactions .

Q. What methodologies enable enantioselective synthesis of this compound, particularly for pharmacological studies requiring chiral purity?

  • Answer:

  • Chiral Catalysts: Use organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru-BINAP) in asymmetric Michael additions.
  • Chromatographic Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and confirm optical rotation with polarimetry .

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